3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile
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Overview
Description
3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile is a unique and highly strained carbocyclic compound. It belongs to the class of bicyclo[1.1.0]butanes, which are known for their compact structure and significant ring strain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the bridgehead positions. One common method involves the use of palladium-catalyzed cross-coupling reactions to introduce the hydroxymethyl and carbonitrile groups . Another approach includes the use of Lewis acid-catalyzed cycloaddition reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted bicyclo[1.1.0]butane derivatives.
Scientific Research Applications
3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile involves its ability to undergo strain-release reactions. The high ring strain in the bicyclo[1.1.0]butane core makes it highly reactive, allowing it to participate in various chemical transformations. These reactions often involve the cleavage of the central strained bond, leading to the formation of more stable products . The compound can also act as a covalent warhead in bioconjugation, targeting specific amino acid residues in proteins .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: The parent compound, known for its high ring strain and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release reactivity.
Bicyclo[1.1.1]pentane: A related compound with a slightly larger ring system, used in similar applications.
Uniqueness: 3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile stands out due to its specific functional groups (hydroxymethyl and carbonitrile) that provide additional reactivity and versatility in chemical synthesis. Its unique structure allows for a wide range of chemical transformations, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H7NO |
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Molecular Weight |
109.13 g/mol |
IUPAC Name |
3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-3-5-1-6(5,2-5)4-8/h8H,1-2,4H2 |
InChI Key |
GQJXJUSWDVNOAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(C2)C#N)CO |
Origin of Product |
United States |
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